1-(2-methyl-3-nitrophenyl)-1H-pyrrole
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Overview
Description
1-(2-Methyl-3-nitrophenyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of a 2-methyl-3-nitrophenyl group attached to the nitrogen atom of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole typically involves the reaction of 2-methyl-3-nitroaniline with a suitable pyrrole precursor. One common method involves the use of ethyl N-(2-methyl-3-nitrophenyl)formimidate as an intermediate. The reaction conditions often include heating the reactants in the presence of a catalyst such as p-toluenesulfonic acid and solvents like dimethylformamide or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-3-nitrophenyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
Reduction: 1-(2-methyl-3-aminophenyl)-1H-pyrrole.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
1-(2-Methyl-3-nitrophenyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrole ring can engage in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-nitrophenol: Similar in structure but lacks the pyrrole ring.
2-Methyl-3-nitroanisole: Contains a methoxy group instead of a pyrrole ring.
2-Methyl-3-nitroaniline: Precursor in the synthesis of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole.
Uniqueness
This compound is unique due to the combination of the nitrophenyl group and the pyrrole ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1-(2-methyl-3-nitrophenyl)pyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-9-10(12-7-2-3-8-12)5-4-6-11(9)13(14)15/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAGPRVGBUFYEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])N2C=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358395 |
Source
|
Record name | 1-(2-methyl-3-nitrophenyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52414-57-0 |
Source
|
Record name | 1-(2-methyl-3-nitrophenyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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